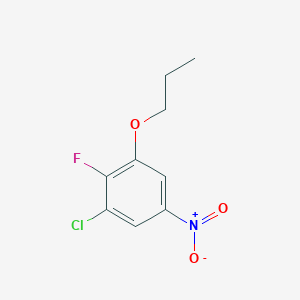

1-Chloro-2-fluoro-5-nitro-3-propoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

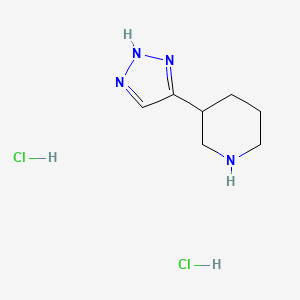

1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, also known as CFN, is an organic compound that contains a combination of chlorine, fluorine, nitro, and propoxy functional groups attached to a benzene ring. It has a CAS Number of 1881288-37-4 and a molecular weight of 233.63 .

Molecular Structure Analysis

The molecular structure of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is represented by the linear formula C9H9ClFNO3 . The InChI code for this compound is 1S/C9H9ClFNO3/c1-2-3-15-8-5-6 (12 (13)14)4-7 (10)9 (8)11/h4-5H,2-3H2,1H3 .Applications De Recherche Scientifique

Temporary Anion States and Dissociative Electron Attachment

The study of nitrobenzene derivatives through electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) reveals insights into the behavior of electron attachment to these compounds. The research on chlorine-substituted derivatives, including observations of long-lived negative ions and mean autodetachment lifetimes, helps understand the electron attachment processes and dissociative mechanisms, which are crucial for designing materials with specific electronic properties (Asfandiarov et al., 2007).

Reduction of Nitro Aromatic Compounds

The reduction of nitro aromatic compounds (NACs) by zero-valent iron metal underlines the potential environmental applications of these compounds, such as in groundwater remediation. This research demonstrates the reduction process of nitrobenzene to aniline, providing a basis for the degradation and transformation of similar compounds in environmental settings (Agrawal & Tratnyek, 1996).

SNAr Reactions and Meta Substitution

Investigations into the SNAr reactions of dihalogenonitrobenzenes and their meta substitution with respect to the activating nitro group offer insights into the chemical behavior and reactivity of nitrobenzene derivatives. This knowledge is fundamental for synthetic chemistry, particularly in designing specific reactions for creating targeted molecules (Cervera, Marquet, & Martin, 1996).

Synthesis and Characterization

The synthesis and characterization of specific nitrobenzene derivatives, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, highlight the methodologies and analytical techniques employed in understanding these compounds' structural and chemical properties. This research contributes to the development of new materials and molecules for various applications (Sweeney, McArdle, & Aldabbagh, 2018).

Insights into Photophysics and Photochemistry

The complex photophysics and photochemistry of nitrobenzene, as the simplest nitroaromatic compound, are explored through computational studies, providing a deeper understanding of its decay paths after UV absorption. These insights are crucial for applications in photodegradation, environmental remediation, and the design of photoactive materials (Giussani & Worth, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

1-chloro-2-fluoro-5-nitro-3-propoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO3/c1-2-3-15-8-5-6(12(13)14)4-7(10)9(8)11/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHDRMLELAFFCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-fluoro-5-nitro-3-propoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879621.png)

![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2879623.png)

![2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2879624.png)

![2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide](/img/structure/B2879625.png)

![2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2879629.png)

![[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2879632.png)

![(2Z)-2-amino-3-[(E)-[(4,5-dihydroxy-2-nitrophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2879633.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2879638.png)

![3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2879640.png)

![1-[5-Butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2879641.png)